5-bromo-N-(4-methoxybenzyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(4-methoxybenzyl)pyridin-2-amine is an organic compound with the molecular formula C12H12BrN3O It is a derivative of pyridine, substituted with a bromine atom at the 5-position and a 4-methoxybenzyl group at the nitrogen atom of the 2-amine group
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in the synthesis of potent inhibitors like divarasib (gdc-6036), which targets the kras g12c .
Mode of Action
Related compounds have been used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that 5-bromo-N-(4-methoxybenzyl)pyridin-2-amine may interact with its targets through similar mechanisms.
Biochemical Pathways
Related compounds have been involved in the synthesis of inhibitors that affect the kras pathway , suggesting that this compound may have similar effects.
Result of Action
Related compounds have shown a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-methoxybenzyl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-2-aminopyridine and 4-methoxybenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The 5-bromo-2-aminopyridine is reacted with 4-methoxybenzyl chloride under reflux conditions to yield the desired product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4-methoxybenzyl)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-bromo-N-(4-methoxybenzyl)pyridin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(4-methoxybenzyl)pyrimidin-2-amine: This compound is structurally similar, with a pyrimidine ring instead of a pyridine ring.
5-bromo-2-(4-methoxybenzylamino)pyrimidine: Another similar compound with a pyrimidine ring and a methoxybenzyl group.
Uniqueness
5-bromo-N-(4-methoxybenzyl)pyridin-2-amine is unique due to its specific substitution pattern and the presence of both bromine and methoxybenzyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
IUPAC Name |
5-bromo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-17-12-5-2-10(3-6-12)8-15-13-7-4-11(14)9-16-13/h2-7,9H,8H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KADHEDDBYDZCJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.